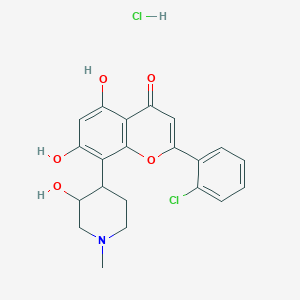![molecular formula C33H42N8O2 B13392855 4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B13392855.png)
4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, pyridinyl, and benzamide moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger, complex structure.
Cyclization Reactions: Forming the pyridinyl rings through intramolecular reactions.
Functional Group Transformations: Introducing and modifying functional groups such as amino and benzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Key pathways involved could include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural complexity.
Chimassorb®: A light stabilizer used in polymers, showcasing similar functional group diversity.
Uniqueness
4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
分子式 |
C33H42N8O2 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC名 |
4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C33H42N8O2/c1-39-18-15-28(16-19-39)40(2)31(42)25-9-11-27(12-10-25)37-33(35)38-30-29(4-3-17-36-30)24-13-20-41(21-14-24)32(43)26-7-5-23(22-34)6-8-26/h3-4,9-13,17,23,26,28-29H,5-8,14-16,18-21H2,1-2H3,(H2,35,37) |
InChIキー |
BQAPTTAMWGDHOR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)N=C(N)N=C3C(C=CC=N3)C4=CCN(CC4)C(=O)C5CCC(CC5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


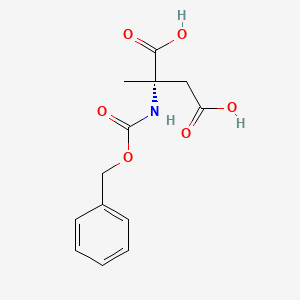
![4-[4-[4-[4-(Dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B13392782.png)
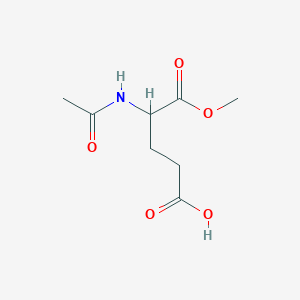
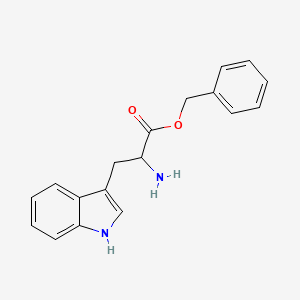
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13392794.png)
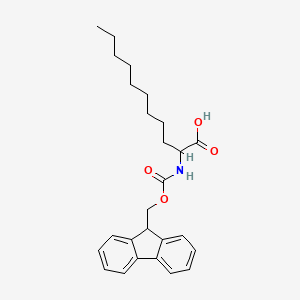
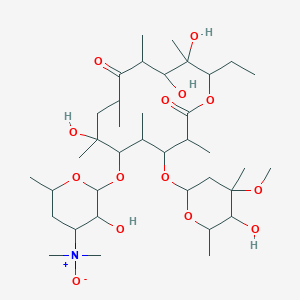
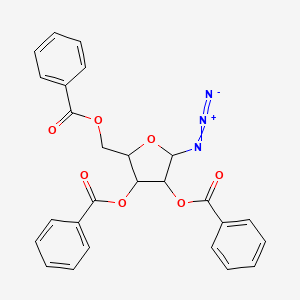
![4-[(4-Tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392823.png)

![Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol](/img/structure/B13392833.png)
![(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13392836.png)
![Tert-butyl-[dimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]azanide;dichlorotitanium](/img/structure/B13392844.png)
